(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound with the molecular formula CHNO. This compound is a derivative of benzofuran, characterized by a methanamine group attached to the benzofuran ring. It has gained attention for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities .
The compound is classified under the category of benzofuran derivatives, which are known for their diverse biological activities. It is often utilized in scientific research, particularly in studies exploring its biochemical interactions and therapeutic potentials. The compound is cataloged with the Chemical Abstracts Service number 132570-56-0, indicating its recognized status within chemical databases .
The synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine typically involves several key steps:
In industrial settings, large-scale synthesis may employ continuous flow processes to enhance efficiency and scalability. Advanced purification techniques like chromatography are utilized to isolate the final product from impurities .
The molecular structure of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine features a benzofuran ring system with two methyl groups at the 2-position and a methanamine substituent at the 5-position.
This structure contributes to its biological activity by allowing interactions with various biomolecules in cellular systems .
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine can undergo several types of chemical reactions:
The mechanism of action for (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine involves its interaction with specific biomolecules. It has been shown to modulate enzyme activity by binding to active sites or allosteric sites on enzymes such as cytochrome P450 enzymes, which play a critical role in drug metabolism .
The binding affinity and interaction profile suggest that this compound could influence various signaling pathways and gene expression processes within cells .
The physical properties of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine include:
Key chemical properties include:
These properties are significant when considering the compound's applications in various scientific fields .
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine has several notable applications:
The benzofuran scaffold represents a privileged structure in medicinal chemistry due to its widespread presence in biologically active natural products and synthetic pharmaceuticals. This fused heterocyclic system, comprising a benzene ring annulated to a furan, imparts unique electronic and steric properties exploitable in drug design. Benzofuran derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS)-targeting effects [1] [7] [9]. The scaffold's versatility stems from its ability to engage in diverse interactions with biological targets—primarily through hydrogen bonding via the furan oxygen, π-π stacking via the aromatic system, and hydrophobic interactions. Within this broad chemical class, 2,3-dihydrobenzofuran derivatives, characterized by partial saturation of the furan ring, offer distinct advantages for CNS drug discovery. These include enhanced metabolic stability, reduced planarity (potentially decreasing intercalation risks), and improved blood-brain barrier (BBB) penetration capabilities compared to fully aromatic benzofurans [9]. The specific compound (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine embodies these principles, featuring an aminomethyl group at the 5-position poised for interactions with neurotransmitter systems and the gem-dimethyl group on the dihydrofuran ring conferring conformational restraint.
Dihydrobenzofuran derivatives occupy a significant niche in CNS drug discovery due to their favorable physicochemical properties and ability to modulate neurologically relevant targets. The partial saturation of the furan ring reduces overall molecular planarity and lipophilicity compared to the fully aromatic benzofuran system, enhancing blood-brain barrier permeability—a critical requirement for CNS-active agents [9]. The gem-dimethyl substitution at the 2-position, exemplified in (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine, introduces conformational restriction and steric bulk that profoundly influences target engagement. This structural motif enhances metabolic stability by protecting the labile furan ring from oxidative degradation and reduces unwanted interactions with off-target receptors. The aminomethyl group (-CH₂NH₂) at the 5-position provides a versatile handle for interacting with neurotransmitter binding sites, often mimicking endogenous amines like serotonin, dopamine, or norepinephrine. This positioning leverages the electron-donating effect of the dihydrofuran oxygen, which subtly modulates the electron density of the aromatic system and consequently the basicity of the amine functionality. Dihydrobenzofurans demonstrate improved safety profiles regarding phototoxicity and DNA intercalation compared to their fully aromatic counterparts, making them particularly attractive for chronic CNS therapies [8] [9].
Table 1: Comparative Properties of Benzofuran and Dihydrobenzofuran Scaffolds Relevant to CNS Drug Design
Property | Benzofuran | 2,3-Dihydrobenzofuran | 2,2-Dimethyl-2,3-dihydrobenzofuran | Impact on CNS Drug Design |
---|---|---|---|---|
Aromaticity | Fully aromatic | Partially saturated | Partially saturated | Reduced planarity decreases intercalation risk |
logP (Calculated) | ~2.8 | ~2.5 | ~3.0 | Optimized lipophilicity enhances BBB penetration |
Metabolic Stability | Moderate | Good | Excellent | Gem-dimethyl group protects against oxidation |
Conformational Freedom | High | Moderate | Low | Enhanced target selectivity |
H-bond Acceptors | 1 (O) | 1 (O) | 1 (O) | Facilitates interactions with target proteins |
TPSA (Ų) | ~30 | ~30 | ~35 (with aminomethyl) | Favors membrane permeability |
Conformational restriction represents a cornerstone strategy in medicinal chemistry for enhancing receptor selectivity and potency. The incorporation of the 2,2-dimethyl group on the dihydrobenzofuran scaffold in (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine exemplifies this approach by locking the molecule into a well-defined three-dimensional conformation. This enforced conformation reduces the entropic penalty associated with binding to the target receptor by pre-organizing the molecule into its bioactive conformation. The gem-dimethyl group specifically restricts rotation around the C2-C3 bond and limits puckering of the dihydrofuran ring, effectively controlling the spatial orientation of the 5-aminomethyl substituent relative to the aromatic system [5] [9]. This precise spatial control is crucial for discriminating between closely related receptor subtypes within neurotransmitter families, such as serotonin (5-HT) receptor subtypes or melatonin receptor isoforms. The methyl groups also create a steric environment that can prevent binding to off-target receptors possessing narrower or differently shaped binding pockets. Furthermore, the increased steric bulk around the oxygen atom subtly influences its electron-donating capacity and hydrogen-bond accepting potential, thereby modulating the electronic properties of the aromatic ring and consequently the basicity and hydrogen-bond donating capability of the aminomethyl group. This multi-faceted influence—combining steric, electronic, and conformational effects—makes the 2,2-dimethyl-2,3-dihydrobenzofuran system exceptionally valuable for designing selective CNS agents [4] [9].
Table 2: Impact of Conformational Restriction on Biological Activity of Dihydrobenzofuran Derivatives
Structural Modification | Conformational Effect | Receptor Selectivity Impact | Example Activity Change |
---|---|---|---|
Unsubstituted Dihydrobenzofuran | Moderate restriction, flexible ring puckering | Broad activity across related receptors (e.g., 5-HT₁A/5-HT₂A) | Moderate affinity across multiple receptor subtypes |
2,2-Dimethyl Dihydrobenzofuran | Severe restriction, fixed envelope conformation | Enhanced discrimination between closely related subtypes | High selectivity for target receptor (e.g., 5-HT₂C) |
2-Spirocyclopropyl Dihydrobenzofuran | Extreme restriction, completely fixed ring geometry | Exceptional subtype discrimination but potential for reduced affinity | Highly selective but may require optimization for potency |
2,3-Fused Cyclic Systems | Varies with ring size | Tunable selectivity profile | Can achieve tailored selectivity for specific targets |
The exploration of dihydrobenzofuran derivatives for serotonin receptor modulation has deep historical roots. Early research identified simple benzofuran and dihydrobenzofuran structures within natural products exhibiting CNS activity, such as the serotonin-enhancing properties of certain plant extracts [8] [9]. This inspired systematic medicinal chemistry efforts to develop synthetic analogues. A significant breakthrough emerged with the discovery that 2-aryl-dihydrobenzofuranamines could function as potent serotonin receptor ligands. These compounds demonstrated that the dihydrobenzofuran core could effectively position the critical aryl ring and basic amine moiety in spatial orientations complementary to serotonin binding pockets [5] [9]. The subsequent introduction of alkyl substituents at the 2-position, particularly the gem-dimethyl group, represented a refinement to enhance selectivity. This innovation aimed to address the challenge of subtype selectivity within the serotonin receptor family (comprising seven classes and numerous subtypes). Historical analogues like compounds featuring a 2-phenyl-2,3-dihydrobenzofuran scaffold with a 5- or 6-aminomethyl substitution pattern showed promising affinity but often lacked sufficient selectivity between 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. The strategic placement of the aminomethyl group at the 5-position, as in (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine, emerged as particularly advantageous based on receptor modeling studies suggesting optimal vectoring toward key aspartate residues in the orthosteric binding site. The historical development of these compounds illustrates a progressive refinement from early, relatively unselective serotonin mimetics to sophisticated, conformationally-restricted agents designed for precise receptor subtype engagement [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1